molecular formula C13H11N3O B11885284 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one

2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one

Cat. No.: B11885284
M. Wt: 225.25 g/mol
InChI Key: MOAUZOXSWSJLKH-UHFFFAOYSA-N
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Description

2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For instance, graphene oxide nanosheets have been used as catalysts in an aqueous medium to facilitate this reaction . Another method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation with fluorescein as a photocatalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of ionic liquids as dual solvent-catalysts. For example, 1-butyl-3-methylimidazolium acetate has been used to efficiently convert 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones under atmospheric pressure .

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinones.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different biological activities and properties.

Scientific Research Applications

2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one stands out due to its unique fused ring system, which combines a pyridine ring with a quinazolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-ethyl-3H-pyrido[2,3-h]quinazolin-4-one

InChI

InChI=1S/C13H11N3O/c1-2-11-15-12-8-4-3-7-14-10(8)6-5-9(12)13(17)16-11/h3-7H,2H2,1H3,(H,15,16,17)

InChI Key

MOAUZOXSWSJLKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1

Origin of Product

United States

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